molecular formula C17H12FNS B14653447 3-Fluoro-7-methyl-6H-(1)benzothiopyrano(4,3-b)quinoline CAS No. 52831-48-8

3-Fluoro-7-methyl-6H-(1)benzothiopyrano(4,3-b)quinoline

Cat. No.: B14653447
CAS No.: 52831-48-8
M. Wt: 281.3 g/mol
InChI Key: DTZNMYIUKRSBSC-UHFFFAOYSA-N
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Description

3-Fluoro-7-methyl-6H-(1)benzothiopyrano(4,3-b)quinoline is a complex organic compound that belongs to the class of benzothiopyranoquinolines. This compound is characterized by the presence of a fluorine atom at the 3rd position and a methyl group at the 7th position on the benzothiopyranoquinoline skeleton. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-7-methyl-6H-(1)benzothiopyrano(4,3-b)quinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of 7-trifluoromethyl and 8-trifluoromethyl 1thiochroman-4-one, followed by further reactions to introduce the fluorine and methyl groups at the desired positions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-7-methyl-6H-(1)benzothiopyrano(4,3-b)quinoline can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents and temperature control to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen functionalities, while substitution reactions could introduce various functional groups at the fluorine or methyl positions .

Scientific Research Applications

3-Fluoro-7-methyl-6H-(1)benzothiopyrano(4,3-b)quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Fluoro-7-methyl-6H-(1)benzothiopyrano(4,3-b)quinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 7-Trifluoromethyl 1thiochroman-4-one
  • 8-Trifluoromethyl 1thiochroman-4-one
  • Other fluorinated benzothiopyranoquinolines

Uniqueness

3-Fluoro-7-methyl-6H-(1)benzothiopyrano(4,3-b)quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

52831-48-8

Molecular Formula

C17H12FNS

Molecular Weight

281.3 g/mol

IUPAC Name

3-fluoro-7-methyl-6H-thiochromeno[4,3-b]quinoline

InChI

InChI=1S/C17H12FNS/c1-10-12-4-2-3-5-15(12)19-17-13-7-6-11(18)8-16(13)20-9-14(10)17/h2-8H,9H2,1H3

InChI Key

DTZNMYIUKRSBSC-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CSC3=C(C2=NC4=CC=CC=C14)C=CC(=C3)F

Origin of Product

United States

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